(3-Propylisoxazol-5-yl)methanamine
Description
(3-Propylisoxazol-5-yl)methanamine is an isoxazole-derived primary amine with the molecular formula C₇H₁₂N₂O and a molecular weight of 141.19 g/mol. Its structure comprises a five-membered isoxazole ring substituted with a propyl group at position 3 and a methanamine group at position 3. The compound is of interest in medicinal chemistry due to the versatility of the isoxazole scaffold in drug discovery, particularly for targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
(3-propyl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCRWPITAFJCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylisoxazol-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the propyl group and the methanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: (3-Propylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Propylisoxazol-5-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Propylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (3-Propylisoxazol-5-yl)methanamine and its analogs:
Structural and Functional Insights
Alkyl Chain Length and Solubility :
- The ethyl analog (C₂H₅) exhibits higher aqueous solubility compared to the propyl (C₃H₇) and isobutyl (C₄H₉) derivatives due to reduced hydrophobicity. This makes ethyl-substituted analogs more suitable for in vitro assays requiring polar solvents .
- The isobutyl variant’s bulkier structure may enhance membrane permeability but could reduce metabolic stability in vivo .
Biological Activity :
- While direct data on this compound’s bioactivity is lacking, structurally related thiourea derivatives of isoxazole-containing methanamines demonstrate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
- Aryl-substituted analogs (e.g., phenyl or pyridinyl groups) show improved anti-inflammatory activity via TNF-α and IL-6 inhibition, suggesting that substituent choice critically modulates pharmacological profiles .
Synthetic Accessibility: The ethyl and propyl derivatives are synthesized via nucleophilic substitution or cyclization reactions using malononitrile or ethyl cyanoacetate as precursors . Isobutyl and aryl-substituted variants require more complex coupling steps, such as Suzuki-Miyaura reactions, which may lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
